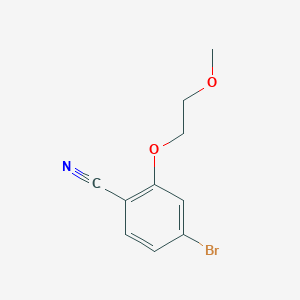

4-Bromo-2-(2-methoxyethoxy)benzonitrile

Description

Contextualization of Substituted Benzonitrile (B105546) Derivatives in Synthetic Chemistry Research

Substituted benzonitriles are a class of aromatic compounds that have garnered considerable attention in synthetic chemistry. The nitrile moiety (–C≡N) is a highly versatile functional group, serving as a precursor to a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. google.com This versatility makes benzonitrile derivatives crucial intermediates in the synthesis of fine chemicals. google.com

Compounds derived from nitriles have found applications as anti-inflammatory agents, anti-asthma agents, and fibrinogen antagonists. google.com In the agrochemical industry, they are precursors for advanced pesticides, while in materials science, they contribute to the development of products like fire retardants. nbinno.com The synthesis of benzonitriles can be achieved through various methods, such as the ammoxidation of toluene, the cyanation of benzene (B151609) halides, or the conversion of substituted benzaldehydes. google.comgoogle.comrsc.org The presence of other substituents on the benzene ring significantly influences the reactivity and potential applications of these compounds, making the systematic investigation of substituted benzonitriles a fertile area of research. researchgate.net

Significance of Organobromine Compounds and Ether Functionalities in Molecular Design

The molecular architecture of 4-Bromo-2-(2-methoxyethoxy)benzonitrile features two additional key components: a bromine atom and an ether linkage, both of which are significant in molecular design.

Organobromine compounds are prevalent in nature, particularly in marine organisms, and are integral to organic synthesis. wikipedia.orgrsc.org The carbon-bromine bond is characterized by an electrophilic carbon atom, rendering alkyl bromides effective alkylating agents. wikipedia.orgyoutube.com In terms of reactivity, organobromides are often considered a strategic compromise between the more reactive organoiodides and the less reactive organochlorides. wikipedia.org This balanced reactivity makes them suitable for a wide range of transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecules. nbinno.com The bromine atom serves as a reliable handle for introducing molecular diversity.

Ether functionalities are pivotal in medicinal chemistry and drug design. numberanalytics.com The inclusion of an ether group can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. numberanalytics.com The oxygen atom within the ether linkage can act as a hydrogen bond acceptor, a crucial interaction for the binding of a drug to its target receptor. stereoelectronics.org Polyether natural products, for instance, are known for a range of biological activities, including antitumor and antimicrobial properties. h1.co The diaryl ether structure is considered a "privileged scaffold" in the discovery of new drugs and agrochemicals, highlighting the importance of this functional group in creating biologically active molecules. nih.gov

Rationale for In-depth Academic Investigation of this compound

The academic and industrial interest in this compound stems from the unique combination of its three functional groups on a single, readily modifiable scaffold. The compound represents a convergence of the synthetic utility of benzonitriles, the versatile reactivity of organobromides, and the advantageous physicochemical properties conferred by ethers.

The rationale for its in-depth investigation can be summarized as follows:

Synthetic Versatility : The compound serves as a versatile intermediate. The bromine atom provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of various other molecular fragments. nbinno.com Simultaneously, the nitrile group can be transformed into other functional groups, offering a secondary point for chemical modification.

Scaffold for Drug Discovery : The development of compounds like this compound is driven by the continuous need for diverse chemical scaffolds in medicinal chemistry. The presence of both a halogen and an ether linkage provides multiple points for modification, making such compounds valuable for creating libraries of related structures to explore structure-activity relationships (SAR) in drug discovery programs.

Modulation of Physicochemical Properties : The methoxyethoxy side chain is expected to influence the compound's solubility, lipophilicity, and metabolic stability, properties that are critical for the development of therapeutic agents. numberanalytics.com By studying this specific ether linkage, researchers can gain a deeper understanding of how such substitutions impact molecular properties and biological activities.

In essence, this compound is not typically an end-product itself but rather a strategic starting material. Its value lies in its potential to be elaborated into more complex, high-value molecules, particularly within the pharmaceutical and agrochemical sectors. nbinno.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-diarylimidazoles |

| 1-Bromo-3,5-Dimethoxybenzene |

| 2,4-dihydroxybenzaldehyde (B120756) |

| 2,4-dihydroxybenzonitrile |

| 2,4-dimethoxybenzaldehyde |

| 2-Bromo-1,3-Dimethoxybenzene |

| 2-Bromo-5-methoxy aniline |

| 2-Bromoaniline |

| 4-Acetyl Benzonitrile |

| 4-amino-2-chlorobenzonitrile (B1265742) |

| 4-aminobenzonitrile |

| This compound |

| 4-Bromo-2-chlorobenzaldehyde |

| 4-Bromo-2-chlorobenzonitrile |

| 4-Bromo-2-hydroxy-benzonitrile |

| 4-Bromo-2-methoxy-benzonitrile |

| 4-Bromo-3-Methoxy Aniline |

| 4-Bromo-3-Methoxy benzonitrile |

| 4-Bromobenzonitrile (B114466) |

| 4-Cyanoacetophenone |

| 4-cyanophenyl bromide |

| 5-Bromo-2-Chloro anisole |

| (S)-2-methylcysteine |

| Aluminum chloride |

| Amines |

| Amides |

| Anisole |

| Benzamides |

| Benzamidines |

| Benzene |

| Benzoic acid |

| Benzonitrile |

| Benzylamine |

| Bromoform |

| Bromomethane |

| Carboxylic acids |

| Copper(I) bromide |

| Cysteine |

| Diethyl ether |

| Diphosphorus pentoxide |

| Ethers |

| Ethyl acetate |

| Halichondrin B |

| Hydrogen bromide |

| Hydroxylamine |

| Methane |

| Methanol |

| Methylene (B1212753) chloride |

| N-bromosuccinimide |

| Phenetole |

| Phenol (B47542) |

| Polyethylene glycol (PEG) |

| Potassium carbonate |

| Propranolol |

| Sodium cyanide |

| Sodium nitrite (B80452) |

| Tetrazoles |

| Thiazoles |

| Toluene |

Structure

2D Structure

Propriétés

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCJUOKFCJLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 2 Methoxyethoxy Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-2-(2-methoxyethoxy)benzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org For this compound, the primary disconnection points are the ether linkage and the functional groups on the aromatic ring.

The ether bond is the most logical first disconnection, as its formation is a common and well-established transformation. This bond can be disconnected via a C-O disconnection, suggesting a Williamson ether synthesis as the forward reaction. This disconnection reveals two key synthons: a 4-bromo-2-hydroxybenzonitrile (B1282075) anion (phenoxide) and a 2-methoxyethyl halide cation. The corresponding synthetic equivalents would be 4-bromo-2-hydroxybenzonitrile and a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride).

The second level of disconnection focuses on the 4-bromo-2-hydroxybenzonitrile intermediate. The cyano and bromo groups can be disconnected from the benzene (B151609) ring. The cyano group can be introduced from an amino group via a Sandmeyer reaction, or from an aldehyde. The bromo group is typically introduced via electrophilic aromatic substitution. This analysis suggests precursors such as 2-amino-5-bromophenol (B182750) or 4-bromo-2-hydroxybenzaldehyde.

Precursor Synthesis Strategies for Substituted Benzonitrile (B105546) Cores

The synthesis of the core 4-bromo-2-hydroxybenzonitrile is a critical step. This involves the formation of a 2-substituted benzonitrile scaffold and the regioselective functionalization of the benzene ring.

Approaches to 2-Substituted Benzonitrile Scaffold Formation

The formation of the benzonitrile group can be achieved through several methods. One common approach involves the dehydration of a benzaldoxime, which is formed from the corresponding benzaldehyde. For instance, 2,4-dihydroxybenzaldehyde (B120756) can be converted to 2,4-dihydroxybenzonitrile. google.com Another powerful method is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. For example, 4-amino-2-chlorobenzonitrile (B1265742) can be converted to 4-bromo-2-chlorobenzonitrile, demonstrating the utility of this reaction in introducing the nitrile group to a pre-functionalized aromatic ring. chemicalbook.com

Regioselective Functionalization of Benzene Rings

The placement of the bromo and hydroxyl (or a precursor) groups at positions 4 and 2, respectively, requires careful control of regioselectivity. Electrophilic aromatic bromination is a common method for introducing bromine onto a benzene ring. nih.govchemistrystudent.com The directing effects of existing substituents play a crucial role. A hydroxyl group is an ortho-, para-directing activator. If starting with a phenol (B47542), bromination would likely occur at the para position to yield 4-bromophenol. Subsequent introduction of the cyano group at the ortho position would then be necessary. Alternatively, starting with a molecule that already contains a directing group can control the position of bromination. The methoxy (B1213986) group, for instance, is also an ortho-, para-director. rsc.org

Introduction of the 2-Methoxyethoxy Moiety

The final key transformation is the formation of the ether linkage to introduce the 2-methoxyethoxy side chain. This is typically achieved through an O-alkylation reaction.

O-Alkylation Reactions with Relevant Alkylating Agents

The Williamson ether synthesis is the most common and versatile method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.org In this specific synthesis, the sodium or potassium salt of 4-bromo-2-hydroxybenzonitrile (the phenoxide) would be reacted with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide. The alkoxide is typically generated in situ by treating the phenol with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). numberanalytics.comnumberanalytics.com

The alkylating agent, in this case, would be derived from 2-methoxyethanol. nih.govwikipedia.org This alcohol can be converted to the corresponding halide or tosylate to serve as the electrophile in the Williamson ether synthesis.

Optimization of Etherification Conditions

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and temperature. numberanalytics.comontosight.ai Stronger bases and polar aprotic solvents generally lead to higher yields. numberanalytics.com

| Base | Solvent | Relative Yield | Reference |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | High | numberanalytics.com |

| Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (B87167) (DMSO) | High | numberanalytics.com |

| Potassium Hydroxide (B78521) (KOH) | Dimethyl sulfoxide (DMSO) | High | mdpi.com |

| Sodium Hydroxide (NaOH) | Water (H₂O) | Lower | numberanalytics.com |

This table presents a qualitative comparison of common conditions for Williamson ether synthesis based on literature findings.

Increasing the reaction temperature can increase the rate of reaction, but may also lead to side reactions. ontosight.ai Therefore, a balance must be found to achieve a good yield in a reasonable timeframe. For aryl ethers, higher temperatures may be necessary to facilitate the reaction. wikipedia.org

Regioselective Bromination Techniques in Benzonitrile Synthesis

The introduction of a bromine atom at a specific position on a substituted benzonitrile ring is a critical step that can be achieved through either direct or indirect methods. The choice of methodology depends on the directing effects of the substituents already present on the aromatic ring and the desired efficiency of the reaction.

Direct electrophilic aromatic substitution is a primary method for the halogenation of aromatic rings. In the case of 2-(2-methoxyethoxy)benzonitrile (B1613326), the regiochemical outcome of bromination is governed by the combined directing effects of the electron-withdrawing cyano group and the electron-donating methoxyethoxy group.

The methoxyethoxy group is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. Conversely, the cyano group is a deactivating group and a meta-director. In the substrate, 2-(2-methoxyethoxy)benzonitrile, the position para to the strongly activating methoxyethoxy group is occupied by the cyano group. Therefore, electrophilic attack is directed to the positions ortho to the ether linkage. Of the two available ortho positions (positions 3 and 5), position 5 is also meta to the deactivating cyano group, making it electronically favored. Position 3 is sterically more hindered and electronically less favored. Thus, bromination is strongly directed to position 5, which is unfortunately not the desired product. The target compound, this compound, requires bromination at the position para to the cyano group and meta to the ether group.

However, considering the starting material as 2-hydroxybenzonitrile, which is then etherified, the directing effects would be similar. The bromination of activated aromatic compounds using reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common practice. nih.govresearchgate.net For many activated arenes, this reaction proceeds readily and can be highly regioselective, often favoring the para-position relative to the most activating group. nih.gov

A plausible direct synthetic approach would involve the bromination of 2-(2-methoxyethoxy)benzonitrile. The combined electronic effects of the activating ortho, para-directing ether group and the deactivating meta-directing nitrile group would synergistically favor the introduction of the bromine atom at the 4-position.

Table 1: Plausible Conditions for Direct Bromination of 2-(2-methoxyethoxy)benzonitrile

| Reagent | Catalyst/Solvent | Temperature | Expected Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temp. | Regioselective bromination at the 4-position. |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Low temperature | Electrophilic aromatic substitution to yield the 4-bromo product. openstax.org |

This table presents hypothetical conditions based on general knowledge of electrophilic aromatic bromination of activated benzonitrile derivatives.

An alternative and often more regioselective strategy for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgechemi.com This method involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a bromide, typically from a copper(I) bromide salt. nih.gov This multi-step approach offers precise control over the position of bromination, as it is dictated by the initial position of the amino group.

For the synthesis of this compound, this indirect route would commence with a precursor molecule, 4-amino-2-(2-methoxyethoxy)benzonitrile. The synthesis of this key intermediate could be envisioned through a two-step process starting from 2-(2-methoxyethoxy)benzonitrile:

Nitration: Regioselective nitration of 2-(2-methoxyethoxy)benzonitrile would be the first step. The activating methoxyethoxy group directs electrophiles to the ortho and para positions. The para position (position 5) is sterically accessible and electronically favored, leading to the formation of 5-nitro-2-(2-methoxyethoxy)benzonitrile. Nitration at position 4 would be less favored. Therefore, a different synthetic strategy for the amino intermediate might be necessary. A more viable route would start with 4-amino-2-hydroxybenzonitrile, which can be etherified and then subjected to the Sandmeyer reaction. A patent describes a process for preparing 4-amino-2,5-dialkoxybenzonitriles which involves brominating an acylamino-dialkoxybenzene, followed by reaction with copper(I) cyanide and subsequent hydrolysis. researchgate.net

Reduction: The nitro group of the nitrated intermediate would then be selectively reduced to a primary amine. Various reagents can achieve this transformation while leaving the nitrile group intact, such as tin(II) chloride in ethanol (B145695) or catalytic hydrogenation with specific catalysts like platinum on carbon. echemi.comstackexchange.com

Once 4-amino-2-(2-methoxyethoxy)benzonitrile is obtained, it can be converted to the target compound via the Sandmeyer reaction:

Diazotization: The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HBr), at low temperatures (0–5 °C) to form the corresponding arenediazonium salt. nih.gov

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding this compound. nih.gov

Table 2: Proposed Multi-step Synthesis via Sandmeyer Reaction

| Step | Starting Material | Reagents | Product |

| 1 | 4-Amino-2-hydroxybenzonitrile | 2-Methoxyethyl chloride, Base | 4-Amino-2-(2-methoxyethoxy)benzonitrile |

| 2 | 4-Amino-2-(2-methoxyethoxy)benzonitrile | NaNO₂, HBr (aq) | 4-Cyano-3-(2-methoxyethoxy)benzenediazonium bromide |

| 3 | 4-Cyano-3-(2-methoxyethoxy)benzenediazonium bromide | Copper(I) bromide (CuBr) | This compound |

This table outlines a hypothetical synthetic pathway. The synthesis of the starting material, 4-amino-2-hydroxybenzonitrile, is not detailed here.

Novel Synthetic Routes and Process Intensification for this compound

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and sustainable manufacturing processes. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. allfordrugs.com

For the synthesis of this compound, several steps are amenable to process intensification. The Sandmeyer reaction, in particular, is well-suited for a continuous flow setup. Diazonium salts are notoriously unstable and potentially explosive, making their handling in large-scale batch reactions hazardous. sci-hub.se Continuous flow reactors handle only small volumes of the reaction mixture at any given time, which significantly enhances safety. allfordrugs.com

A continuous flow process for the Sandmeyer bromination step would involve:

Two separate inlet streams, one containing the aqueous solution of the diazonium salt of 4-amino-2-(2-methoxyethoxy)benzonitrile and the other containing the copper(I) bromide solution.

These streams would be continuously pumped into a microreactor or a coil reactor where they mix and react rapidly.

The reaction temperature can be precisely controlled, and the residence time can be optimized to maximize yield and minimize by-product formation.

The product stream exits the reactor continuously and can be directed to an in-line purification or work-up station.

Research has demonstrated the successful transposition of Sandmeyer reactions from batch to continuous flow, resulting in higher productivity and improved safety. sci-hub.seacs.org Such a setup could be integrated into a multi-step continuous synthesis of the target molecule.

Furthermore, direct bromination reactions can also be intensified. The use of microreactors can improve mixing and heat transfer, leading to better control over these often highly exothermic reactions and potentially improving regioselectivity. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow for the Sandmeyer Reaction

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to accumulation of unstable diazonium salts. | Significantly improved safety due to small reaction volumes. sci-hub.se |

| Heat Transfer | Often inefficient, leading to potential hotspots and side reactions. | Excellent heat transfer, allowing for precise temperature control. allfordrugs.com |

| Mixing | Can be inefficient, leading to localized concentration gradients. | Efficient and rapid mixing, ensuring homogeneity. |

| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by extending the operation time or using parallel reactors. |

| Productivity | Limited by reaction cycle times. | Higher productivity due to continuous operation. acs.org |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 2 Methoxyethoxy Benzonitrile

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-donating 2-(2-methoxyethoxy) group and the electron-withdrawing nitrile group, which modulate the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In 4-Bromo-2-(2-methoxyethoxy)benzonitrile, the nitrile group, being a moderate electron-withdrawing group, can facilitate SNAr reactions, although it is less activating than a nitro group.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. For SNAr to proceed, the aromatic ring must be electron-deficient. While the 2-(2-methoxyethoxy) group is electron-donating, the electron-withdrawing nature of the nitrile group at the para position to the bromine can still allow for nucleophilic attack under appropriate conditions, particularly with strong nucleophiles.

Common nucleophiles for this type of transformation include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the aryl halide with the nucleophile in a polar aprotic solvent.

| Nucleophile | Product Type | General Conditions |

| Alkoxides (e.g., NaOR) | Aryl ether | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Amines (e.g., RNH₂) | Aryl amine | Heat, polar aprotic solvent, often with a base |

| Thiolates (e.g., NaSR) | Aryl thioether | Heat, polar aprotic solvent |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine substituent of this compound is well-suited for such transformations. These reactions are typically catalyzed by palladium complexes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for the formation of biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Illustrative Transformation: Coupling with an arylboronic acid would yield a substituted biphenyl.

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/Water | Biaryl |

| Alkenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Arylalkene |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net The reaction typically proceeds in the presence of a base. The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

Illustrative Transformation: Reaction with an acrylate (B77674) ester would lead to the formation of a cinnamate (B1238496) derivative.

| Alkene | Catalyst | Base | Solvent | Product Type |

| Styrene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Stilbene derivative |

| Acrylate ester | Pd(OAc)₂/phosphine ligand | Et₃N | DMF | Cinnamate derivative |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.com The reaction is typically carried out in the presence of a base, often an amine, which also serves as the solvent. researchgate.netorganic-chemistry.org The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination.

Illustrative Transformation: Coupling with phenylacetylene (B144264) would produce an arylalkyne.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent |

| Terminal alkyne (e.g., phenylacetylene) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | Amine (e.g., Et₃N) |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its high functional group tolerance. orgsyn.org The organozinc reagents are typically prepared from the corresponding organohalide or organolithium compound. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Illustrative Transformation: Reaction with an arylzinc reagent would yield a biaryl compound.

| Organozinc Reagent | Catalyst | Solvent | Product Type |

| Arylzinc halide | Pd(PPh₃)₄, Ni(acac)₂ | THF, DMF | Biaryl |

| Alkylzinc halide | Pd(dppf)Cl₂ | THF | Alkylated arene |

Metal-Halogen Exchange Processes and Organometallic Reagent Formation

The bromine atom of this compound can undergo metal-halogen exchange with strong organometallic bases, most commonly organolithium reagents like n-butyllithium or t-butyllithium. byu.edutcnj.edusciencemadness.org This reaction is typically very fast and is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack on the nitrile group. The exchange results in the formation of a new organometallic species, an aryllithium, which can then be reacted with various electrophiles.

Formation of an Aryllithium Reagent: this compound + R-Li → 4-Lithio-2-(2-methoxyethoxy)benzonitrile + R-Br

This newly formed aryllithium is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the 4-position of the benzene (B151609) ring.

Alternatively, the bromine can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.orgmnstate.edugoogle.comlibretexts.org The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-bromine bond. mnstate.edu

Formation of a Grignard Reagent: this compound + Mg → 4-(Bromomagnesio)-2-(2-methoxyethoxy)benzonitrile

This Grignard reagent can then be used in a variety of subsequent reactions, similar to the aryllithium species.

| Organometallic Reagent | Conditions | Subsequent Reaction with Electrophile (E+) | Product of Subsequent Reaction |

| Aryllithium | Organolithium (e.g., n-BuLi), THF, -78 °C | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Grignard Reagent | Mg, THF, reflux | CO₂ then H₃O⁺ | Carboxylic Acid |

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom or reduction.

Nucleophilic Addition Reactions to the Nitrile (e.g., Amidine Formation, Grignard Additions)

Amidine Formation: Nitriles can be converted to amidines through various methods. One common approach is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of anhydrous acid (e.g., HCl) to form an imidate salt (Pinner salt). wikipedia.orgorganic-chemistry.orgnih.gov This intermediate can then react with ammonia (B1221849) or an amine to yield an amidine. wikipedia.orgsemanticscholar.orgorganic-chemistry.org

Pinner Reaction Pathway:

this compound + ROH + HCl → [4-Bromo-2-(2-methoxyethoxy)phenyl-C(OR)=NH₂]⁺Cl⁻

[4-Bromo-2-(2-methoxyethoxy)phenyl-C(OR)=NH₂]⁺Cl⁻ + R'NH₂ → 4-Bromo-2-(2-methoxyethoxy)benzamidine derivative

Grignard Additions: Grignard reagents can add to the nitrile group to form, after acidic workup, a ketone. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine anion, which is then hydrolyzed to the corresponding ketone. libretexts.orgmasterorganicchemistry.com This reaction is a useful method for the synthesis of ketones where the two groups attached to the carbonyl can be varied.

Illustrative Transformation: Reaction with a Grignard reagent (R-MgBr) followed by hydrolysis would yield a ketone.

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgBr) | Imine anion | Ketone |

| Organolithium Reagent (R-Li) | Imine anion | Ketone |

Reduction Chemistry of the Nitrile (e.g., to Aldehydes, Amines)

The nitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.commasterorganicchemistry.comurbanpro.comorganic-chemistry.org The reaction proceeds through an imine intermediate which is then hydrolyzed upon workup to the aldehyde. chemistrysteps.commasterorganicchemistry.com

Illustrative Transformation: this compound --(1. DIBAL-H, -78 °C; 2. H₂O)--> 4-Bromo-2-(2-methoxyethoxy)benzaldehyde

Reduction to Amines: Complete reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. rsc.orgresearchgate.netbme.hunih.govresearchgate.net

Using LiAlH₄: This method provides a straightforward route to the corresponding primary amine. this compound --(1. LiAlH₄, THF; 2. H₂O)--> [4-Bromo-2-(2-methoxyethoxy)phenyl]methanamine

Catalytic Hydrogenation: This method typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. researchgate.netbme.hunih.govresearchgate.net The reaction conditions (pressure, temperature, catalyst) can be optimized to achieve high yields of the primary amine. bme.huresearchgate.net

| Reagent/Method | Product | General Conditions |

| DIBAL-H | Aldehyde | Low temperature (e.g., -78 °C) followed by hydrolysis |

| LiAlH₄ | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | H₂ gas, metal catalyst (e.g., Pd/C, PtO₂), solvent (e.g., ethanol (B145695), acetic acid) |

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound is a suitable participant in [2+3] cycloaddition reactions, most notably in the formation of tetrazoles. This transformation, a 1,3-dipolar cycloaddition between a nitrile and an azide (B81097), is a cornerstone in medicinal chemistry for synthesizing bioisosteres of carboxylic acids. nih.govchalcogen.ro The reaction is typically facilitated by the use of an azide source, such as sodium azide, often with an ammonium (B1175870) salt or a Lewis acid catalyst. chalcogen.rogoogle.com

The electrophilic character of the nitrile carbon is crucial for this reaction. The presence of electron-withdrawing groups on the benzonitrile (B105546) ring can lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov In the case of this compound, the nitrile group itself and the bromo substituent are electron-withdrawing, which is expected to facilitate the reaction. The general scheme for this transformation is the conversion of the cyano group into a 5-substituted 1H-tetrazole ring.

Table 1: General Conditions for Tetrazole Formation from Benzonitriles

| Reagents | Catalyst/Additive | Solvent | Temperature | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | ~100-120 °C | 5-Aryl-1H-tetrazole | chalcogen.ro |

| Sodium Azide (NaN₃) | Zinc(II) Bromide (ZnBr₂) | Water | Reflux | 5-Aryl-1H-tetrazole | nih.gov |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Reflux | 5-Aryl-1H-tetrazole | google.com |

| Hydrazoic Acid (HN₃) | - | Various | Various | 5-Aryl-1H-tetrazole | chalcogen.ro |

Electrophilic Behavior of the Nitrile and its Activation (e.g., in Diels-Alder reactions)

The carbon atom of the nitrile group in this compound exhibits electrophilic character due to the polarization of the carbon-nitrogen triple bond. However, nitriles are generally considered weak electrophiles and dienophiles in cycloaddition reactions. reddit.com Their participation in reactions like the Diels-Alder cycloaddition often requires activation or specific reaction conditions. nih.gov

The unactivated cyano group can function as a 2π component (dienophile) in intramolecular Diels-Alder reactions, where entropic factors favor the cyclization. nih.gov In intermolecular reactions, the nitrile group's reactivity is low. Activation can be achieved by protonation or coordination to a Lewis acid, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a diene. reddit.com While the aromatic ring of the benzonitrile could potentially act as a diene component, its aromaticity makes it a poor participant in standard Diels-Alder reactions. Therefore, reactions involving the nitrile group as the dienophile are more plausible, albeit challenging. numberanalytics.com

Transformations Involving the 2-Methoxyethoxy Ether Linkage

Stability and Cleavage Reactions of the Ether Moiety

The 2-methoxyethoxy group in the title compound is an aryl alkyl ether. Aryl ether linkages are known for their general stability towards many chemical reagents. wikipedia.org However, the C-O bond can be cleaved under specific, often harsh, conditions. The most common method for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.org

The cleavage can proceed via either an SN1 or SN2 mechanism. wikipedia.org Cleavage of the bond between the aromatic ring and the ether oxygen is difficult due to the high energy of the phenyl cation and the sp² hybridization of the carbon. Therefore, cleavage typically occurs at the more susceptible alkyl C-O bond. In the case of this compound, acidic cleavage would likely yield 4-bromo-2-hydroxybenzonitrile (B1282075) and 1-bromo-2-methoxyethane.

Lewis acids are also effective reagents for ether cleavage. For instance, aluminum chloride (AlCl₃) has been used to demethylate the related compound 4-bromo-2-methoxybenzonitrile, yielding the corresponding phenol (B47542). Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl ethers. The 2-methoxyethoxy group is structurally related to the methoxyethoxymethyl (MEM) ether, a common protecting group, which is known to be cleaved under acidic conditions, a reaction often accelerated by Lewis acids. wikipedia.org

Table 2: Conditions for Aryl Ether Cleavage

| Reagent | Conditions | Typical Product(s) | Mechanism | Reference(s) |

|---|---|---|---|---|

| HBr or HI | Concentrated, high temperature | Phenol + Alkyl Halide | SN1 or SN2 | longdom.org |

| BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) | Phenol + Alkyl Bromide | Lewis acid-assisted cleavage | longdom.org |

| AlCl₃ | Anhydrous solvent (e.g., CH₂Cl₂) | Phenol + Alkyl Chloride | Lewis acid-assisted cleavage |

Ortho-Lithiation or Directed Metalation Strategies Adjacent to the Ether

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation to a nearby ortho position. semanticscholar.org Alkoxy groups, such as the 2-methoxyethoxy moiety, are effective DMGs due to the ability of the oxygen atoms to chelate the lithium cation. wikipedia.orgorganic-chemistry.org

For this compound, the ether group at the C2 position can direct lithiation to the C3 position. However, the molecule presents a classic case of competition between different reactive pathways. uwindsor.ca

Directed ortho-Metalation: The ether group directs the removal of the proton at C3.

Lithium-Halogen Exchange: The bromine atom at C4 can undergo rapid exchange with the organolithium reagent. For aryl bromides, this exchange is often kinetically favored over deprotonation. uwindsor.ca

Nucleophilic Addition: The organolithium reagent could potentially add to the electrophilic nitrile group.

The outcome of the reaction is highly dependent on the specific conditions, including the choice of organolithium reagent, solvent, temperature, and additives (like TMEDA). Generally, lithium-halogen exchange at the C-Br bond is expected to be the dominant pathway at low temperatures, leading to the formation of an aryllithium species at the C4 position. Subsequent quenching with an electrophile would result in a 4-substituted product. Achieving selective deprotonation at C3 would likely require carefully optimized conditions or the use of more specialized bulky lithium amide bases to disfavor the competing pathways. harvard.edu

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov Substituted benzonitriles are valuable substrates for such processes, often involving the nitrile group in a key cyclization step. nih.govbeilstein-archives.org

While specific cascade reactions starting directly from this compound are not extensively documented, its structure allows for the design of such sequences. A plausible strategy would involve an initial transformation at one of the functional groups, which then triggers a subsequent reaction. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira) at the C4-bromo position could introduce a new substituent. If this substituent contains a nucleophilic or electrophilic center positioned appropriately, it could initiate an intramolecular cyclization involving the nitrile group to form a new heterocyclic ring system.

Research on related 2-substituted benzonitriles has demonstrated domino sequences involving nucleophilic addition to the nitrile followed by intramolecular cyclization to construct isoquinoline (B145761) or isoindolinone scaffolds. nih.govnih.gov These precedents suggest that this compound is a promising substrate for developing novel cascade reactions after suitable initial modification.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 2 Methoxyethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of 4-Bromo-2-(2-methoxyethoxy)benzonitrile can be achieved.

Proton (¹H) NMR: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and the aliphatic protons of the 2-methoxyethoxy side chain. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the cyano group and the bromine atom, along with the electron-donating effect of the ether linkage, influences the chemical shifts of these aromatic protons.

The protons of the 2-methoxyethoxy group exhibit characteristic chemical shifts and multiplicities. The methylene (B1212753) protons adjacent to the aromatic ring oxygen are expected to be deshielded compared to the methylene protons adjacent to the methoxy (B1213986) group. The terminal methyl protons will appear as a singlet in the upfield region of the spectrum. The integration of these signals corresponds to the number of protons in each unique chemical environment.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.25 | d | 1.8 | 1H |

| H-5 | 7.50 | dd | 8.5, 1.8 | 1H |

| H-6 | 7.65 | d | 8.5 | 1H |

| -OCH₂- | 4.20 | t | 4.5 | 2H |

| -CH₂OCH₃ | 3.80 | t | 4.5 | 2H |

| -OCH₃ | 3.45 | s | - | 3H |

Carbon (¹³C) NMR: Quaternary Carbons and Substituent Effects

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-120 ppm. The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents. The carbon atom attached to the bromine (C-4) will be influenced by the heavy atom effect, while the carbon attached to the ether oxygen (C-2) will be shifted downfield. The quaternary carbon C-1, attached to the cyano group, will also be identifiable. The aliphatic carbons of the 2-methoxyethoxy side chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 103.5 |

| C-2 | 160.0 |

| C-3 | 115.0 |

| C-4 | 118.0 |

| C-5 | 135.5 |

| C-6 | 134.0 |

| C≡N | 117.0 |

| -OCH₂- | 69.0 |

| -CH₂OCH₃ | 70.5 |

| -OCH₃ | 59.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the protons of the adjacent methylene groups in the side chain (-OCH₂- and -CH₂OCH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-5, C-6) and the carbons of the methoxyethoxy side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the protons of the methoxyethoxy side chain and the aromatic proton at the C-3 position.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₀H₁₀BrNO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 254.9949 |

| [M(⁸¹Br)]⁺ | 256.9929 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

A primary fragmentation pathway for this compound would likely involve the cleavage of the ether bond. The loss of the 2-methoxyethoxy radical would result in a bromophenoxy cation. Further fragmentation could involve the loss of the cyano group or the bromine atom. Cleavage within the 2-methoxyethoxy side chain is also expected, leading to characteristic fragment ions. Analyzing these fragment ions allows for the confirmation of the connectivity of the different functional groups within the molecule.

Interactive Data Table: Predicted MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 255/257 | 198/200 | [M - C₃H₇O]⁺ (Loss of methoxyethyl group) |

| 255/257 | 172/174 | [M - C₃H₆O₂]⁺ (Loss of methoxyethoxy group) |

| 255/257 | 119 | [M - Br - C₃H₆O₂]⁺ |

| 255/257 | 59 | [C₃H₇O]⁺ (Methoxyethyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational modes of its functional groups. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on established group frequencies for its constituent parts: the substituted benzene ring, the nitrile group, the ether linkage, and the alkyl chain.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum is expected to be the strong, sharp absorption band corresponding to the C≡N stretching vibration, typically observed in the 2220-2240 cm⁻¹ region. The presence of an electronegative oxygen atom on the ring may slightly shift this frequency.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will produce a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be characteristic.

The methoxyethoxy group introduces several characteristic bands. The C-O-C stretching vibrations of the ether linkages are expected to produce strong bands in the 1050-1250 cm⁻¹ region. The aliphatic C-H stretching of the methoxy and ethoxy groups will be observed around 2850-2950 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy , which is sensitive to non-polar functional groups and symmetric vibrations, provides complementary information. The C≡N stretch is also Raman active, often appearing as a strong, sharp peak. Aromatic C-C stretching vibrations are also typically strong in the Raman spectrum. The symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, is usually a prominent feature in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. nist.govresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡N | Stretching | 2220 - 2240 | Strong | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretching | 2850 - 2950 | Medium | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1260 | Strong | Medium |

| C-O-C (Ether) | Symmetric Stretching | 1020 - 1080 | Medium | Strong |

| C-Br | Stretching | 500 - 600 | Medium | Strong |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the solid-state arrangement can be predicted based on crystallographic studies of related substituted benzonitriles and bromo-aromatic compounds. nih.gov X-ray crystallography would provide definitive information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. A key interaction expected to play a significant role is halogen bonding . nih.gov The electropositive region on the bromine atom (the σ-hole) can interact with the electronegative nitrogen atom of the nitrile group of an adjacent molecule (Br···N≡C). This interaction is directional and can lead to the formation of linear or zig-zag chains of molecules within the crystal lattice.

Conformational Analysis and Torsional Angles in Crystalline State

The methoxyethoxy substituent introduces conformational flexibility to the molecule. X-ray crystallography would reveal the specific conformation adopted in the solid state, defined by the torsional angles along the C-O-C-C and O-C-C-O bonds of this side chain. The observed conformation would be the one that minimizes steric hindrance while maximizing favorable crystal packing interactions. The planarity of the benzonitrile (B105546) core is expected to be maintained, with the atoms of the benzene ring and the nitrile group lying in approximately the same plane. The orientation of the methoxyethoxy group relative to the plane of the aromatic ring will be a key structural feature.

The following table outlines the key structural parameters that would be determined from an X-ray crystallographic analysis of this compound.

| Parameter | Description | Expected Features |

| Crystal System | The symmetry of the unit cell. | Likely to be a lower symmetry system such as monoclinic or orthorhombic. |

| Space Group | The specific symmetry elements of the crystal. | Would be determined from the diffraction data. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | Dependent on the molecular packing. |

| Intermolecular Interactions | Non-covalent interactions between molecules. | Halogen bonding (Br···N), dipole-dipole interactions, π-π stacking, and van der Waals forces. |

| Torsional Angles | The rotation around specific bonds. | The conformation of the methoxyethoxy side chain would be defined by the C-O-C-C and O-C-C-O torsional angles. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 2 Methoxyethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure and inherent reactivity of molecules. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. For 4-Bromo-2-(2-methoxyethoxy)benzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry, electronic structure, and various reactivity descriptors. researchgate.net

Theoretical studies on similar brominated benzonitrile (B105546) derivatives have demonstrated the utility of DFT in calculating properties such as optimized bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energy calculations and descriptions of electronic structure. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational techniques and for studying systems where electron correlation effects are particularly important. For molecules like this compound, ab initio calculations can be employed to obtain precise values for thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility of this compound and the influence of its environment, such as solvent molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted.

These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap can be an issue. The accuracy of the predicted chemical shifts can be improved by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H-3 | Value | Value |

| H-5 | Value | Value |

| H-6 | Value | Value |

| -OCH₂- | Value | Value |

| -CH₂O- | Value | Value |

Note: This table demonstrates how experimental and calculated NMR data would be compared. The specific values are hypothetical.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules in their ground state. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum.

By comparing the theoretical spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. This allows for a deeper understanding of the molecular vibrations associated with specific functional groups within this compound. It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-2-methoxybenzonitrile |

| 4-Bromo-3-methylbenzonitrile |

| 4-(2-Bromoethoxy)benzonitrile |

| 4-bromo-3-(methoxymethoxy) benzoic acid |

| 2-Bromo-4-methylbenzonitrile |

Reaction Mechanism Elucidation through Theoretical Pathway Analysis

A comprehensive theoretical analysis of a reaction mechanism for a compound like this compound would involve mapping the energetic landscape of the reaction. This would allow researchers to identify the most probable pathways from reactants to products. Such an analysis would provide invaluable insights into the factors that control the reaction's outcome and efficiency. However, at present, no such theoretical pathway analysis has been published for this specific molecule.

Transition State Identification and Energetic Barriers

Central to understanding any chemical reaction is the identification of its transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energetic barrier or activation energy, determines the rate of the reaction. Computational methods are instrumental in locating these fleeting structures and calculating their energies.

For a hypothetical reaction involving this compound, the calculated energetic barriers would be presented in a data table to illustrate the feasibility of different pathways.

Hypothetical Transition State Analysis Data:

| Reaction Pathway | Transition State (TS) | Calculated Energetic Barrier (kcal/mol) |

| Pathway A | TS-A | Data Not Available |

| Pathway B | TS-B | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Solvent Effects on Reaction Pathways

A detailed study would likely present these findings in a table comparing the energetic barriers in various solvents.

Hypothetical Solvent Effect Data:

| Solvent | Dielectric Constant | Energetic Barrier for Pathway A (kcal/mol) |

| Toluene | 2.4 | Data Not Available |

| Dichloromethane | 8.9 | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available |

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The compound is an exemplary building block for complex molecule construction due to the orthogonal reactivity of its functional groups. The bromine atom is a key handle for introducing molecular complexity. It is highly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Research on analogous compounds, such as 4-bromo-2-methoxybenzonitrile, has shown that the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions are foundational in modern organic synthesis for creating complex molecular architectures. nbinno.com The nitrile group and the methoxyethoxy side chain further influence the electronic properties of the benzene (B151609) ring, expanding its synthetic potential. nbinno.com

| Functional Group | Primary Synthetic Transformations | Purpose in Synthesis |

|---|---|---|

| Aryl Bromide (-Br) | Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), nucleophilic aromatic substitution. | Forms new carbon-carbon or carbon-heteroatom bonds, serving as the primary point for extending the molecular framework. |

| Nitrile (-C≡N) | Hydrolysis to carboxylic acid, reduction to a primary amine, addition of organometallics. | Introduces acidic or basic functionality, or serves as a precursor for heterocyclic ring formation. |

| Methoxyethoxy Ether (-OCH₂CH₂OCH₃) | Generally stable, but can be cleaved under harsh conditions. Modifies solubility and conformation. | Improves solubility in organic solvents, influences solid-state packing, and can engage in hydrogen bonding. |

Heterocyclic compounds are central to medicinal chemistry and materials science. The functional handles on this compound make it an adept precursor for various heterocyclic systems. The nitrile group, for instance, can be a key participant in ring-forming reactions to create nitrogen-containing heterocycles. Furthermore, the aryl bromide can be used to attach the entire benzonitrile (B105546) scaffold to existing heterocyclic rings through cross-coupling reactions, a common strategy in drug discovery.

The ability to selectively address the different functional groups on this compound is crucial for its role as a precursor to polyfunctionalized molecules. Chemists can employ a synthetic strategy where the bromine atom is first used in a cross-coupling reaction to build a larger carbon skeleton. Subsequently, the nitrile group can be transformed into an amine or carboxylic acid, introducing a new type of reactivity or a site for bioconjugation. This stepwise approach allows for the efficient and controlled synthesis of molecules with multiple, precisely placed functional groups, a necessity for creating targeted pharmaceuticals and specialized agrochemicals. nbinno.com

Contributions to Materials Science Research

The unique electronic and structural features of substituted benzonitriles make them attractive candidates for the development of novel organic materials with tailored optical, electronic, and physical properties.

Research into advanced materials has demonstrated the utility of related brominated benzonitriles. A notable example is the use of 4-bromobenzonitrile (B114466) as a surface passivation agent to improve the performance of perovskite solar cells (PSCs). rsc.org Ionic defects on the surface of perovskite films are a major source of energy loss and instability. Studies have shown that the cyano (-C≡N) group of 4-bromobenzonitrile can effectively passivate these defects, including Pb–I antisite, Pb-cluster, and iodine vacancy defects. rsc.org This interaction suppresses non-radiative recombination, leading to a significant enhancement in power conversion efficiency (PCE) and improved device stability. rsc.org

Given that this compound contains the same critical cyano group on a brominated aromatic core, it represents a promising candidate for similar applications. The methoxyethoxy side chain could offer the added benefit of tuning solubility and film-forming properties, potentially leading to more uniform and effective passivation layers.

| Parameter | Control Device | Passivated Device | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 20.09% | 22.28% | +10.9% |

| Ambient Stability | Significant degradation | Retained 90% of initial efficiency after 500 hours | Enhanced |

| Hysteresis | Present | Reduced | Improved |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Functional molecules like this compound can be designed as monomers for incorporation into such systems. The ether oxygen atoms and the nitrile group can act as hydrogen bond acceptors, while the aromatic ring provides a rigid structural element capable of engaging in π-π stacking.

Through synthetic modification of the bromo- position, this molecule can be linked to other units to form polymers or more complex monomers designed for self-assembly. nih.gov This bottom-up approach allows for the creation of functional supramolecular polymers and other ordered materials with potential applications in organic electronics, sensing, and nanotechnology. nih.gov

Catalytic Chemistry Applications

While this compound is not itself a catalyst, it plays a crucial role as a substrate in a wide array of reactions that are central to modern catalytic chemistry. The carbon-bromine bond is a key reactive site for transition-metal-catalyzed cross-coupling reactions. nbinno.com

Chemists utilize catalysts, typically based on palladium, to activate the C-Br bond and facilitate the formation of new bonds with other organic fragments. This makes the compound a valuable reactant in catalytic processes that are indispensable for the efficient synthesis of pharmaceuticals, agrochemicals, and conjugated materials. Therefore, its primary application in catalytic chemistry is as a versatile building block that enables catalyst-driven molecular construction.

Design of Ligands for Transition Metal Catalysis

While direct research on this compound as a ligand for transition metal catalysis is not extensively documented in publicly available literature, the structural motifs present in the molecule are of significant interest in ligand design. The benzonitrile moiety, in particular, can act as an electron-acceptor, which is a desirable characteristic in ligands for certain catalytic processes.

In the broader context of ligand design, benzonitrile-containing molecules have been successfully employed to create ligands for cross-coupling reactions. For instance, the nitrile group can influence the electronic properties of the metal center, thereby promoting key steps in the catalytic cycle, such as reductive elimination. This has been demonstrated in nickel-catalyzed reactions where the ligand's electronic properties are crucial for stabilizing low-valent metal species and influencing the reaction outcome.

The general approach to designing such ligands often involves the synthesis of more complex molecules derived from precursors like this compound. The bromo group serves as a convenient handle for introducing phosphine, amine, or other coordinating groups through cross-coupling or substitution reactions. The methoxyethoxy group can also play a role in modulating the ligand's steric and electronic properties, as well as its solubility.

Although specific examples involving this compound are not readily found, the principles of ligand design suggest its potential as a precursor for developing novel ligands with tailored properties for various transition metal-catalyzed transformations.

Substrate in Novel Catalytic Transformations

As a substrate, this compound offers multiple reactive sites for catalytic transformations. The carbon-bromine bond is a prime target for a wide array of cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine/Amide | Palladium | C-N |

| Stille Coupling | Organotin Reagent | Palladium | C-C |

The presence of the nitrile and methoxyethoxy groups can influence the reactivity of the aryl bromide. The electron-withdrawing nature of the nitrile group can enhance the oxidative addition of the C-Br bond to a low-valent transition metal catalyst, such as palladium(0), which is often the initial and rate-determining step in many cross-coupling cycles. The 2-methoxyethoxy group, positioned ortho to the nitrile, can exert both steric and electronic effects, potentially influencing the regioselectivity and efficiency of catalytic transformations.

While specific novel catalytic transformations utilizing this exact substrate are not widely reported, its structure is analogous to other substituted aryl halides that are commonly used to explore the scope and limitations of new catalytic methods. Researchers developing new catalysts or reaction conditions frequently employ a range of substituted substrates to test the generality and functional group tolerance of their methodologies.

Exploitation in the Development of Innovative Synthetic Methodologies

The unique combination of functional groups in this compound makes it a valuable tool for the development of innovative synthetic methodologies. Its utility extends beyond being a simple building block; it can be used to probe reaction mechanisms and to showcase the efficiency of new synthetic protocols.

For example, in the development of a new palladium-catalyzed cyanation reaction, this compound could serve as a challenging substrate to test the catalyst's ability to operate in the presence of an existing nitrile group. Similarly, methodologies focused on selective C-H activation or functionalization could utilize the different C-H bonds on the aromatic ring, with the existing substituents directing the reaction to a specific position.

The development of this compound is part of a broader effort in organic chemistry to create a diverse toolkit of chemical intermediates. The systematic synthesis and exploration of such compounds, which incorporate various functional groups with different electronic and steric properties, are crucial for advancing the field. These efforts provide chemists with the necessary building blocks to construct increasingly complex and functional molecules for applications in medicinal chemistry, materials science, and agrochemicals. The commercial availability of this compound indicates that reliable synthetic methods for its preparation have been established, making it accessible for researchers to explore its potential in developing new synthetic strategies.

Derivatization and Structure Reactivity Relationships of 4 Bromo 2 2 Methoxyethoxy Benzonitrile Analogs

Systematic Modification of the Halogen Substituent and its Impact on Reactivity

The identity and position of the halogen atom on the benzonitrile (B105546) ring are critical determinants of the molecule's reactivity, primarily through the interplay of inductive and resonance effects.

Halogens influence the reactivity of the aromatic ring towards substitution reactions in a predictable yet complex manner. While they are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). libretexts.orglumenlearning.com In the case of halogens, the strong inductive effect typically outweighs the resonance effect, causing them to be deactivating groups in electrophilic aromatic substitution, making the ring less reactive than benzene (B151609) itself. lumenlearning.comlibretexts.org

However, the relative reactivity among the halogen analogs is governed by the balance of these two opposing effects. The inductive effect weakens down the group (F > Cl > Br > I), while the effectiveness of resonance donation also decreases due to poorer orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals of the benzene ring. For electrophilic substitution, the reactivity order is generally found to be Fluoro > Chloro > Bromo > Iodo, as the dominant inductive deactivation is strongest for iodine and weakest for fluorine. libretexts.org

In nucleophilic aromatic substitution (SNAr) reactions, where an electron-deficient aromatic ring is attacked by a nucleophile, the trend is often different. The rate-determining step is typically the initial attack of the nucleophile, which is favored by strong electron-withdrawing groups. The reactivity of the leaving group follows the order F >> Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Experimental studies on meta-halobenzonitrile derivatives have confirmed this reactivity order. nih.govresearchgate.net

| Halogen Substituent | Relative Reactivity in Electrophilic Aromatic Substitution | Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Dominant Electronic Effect |

|---|---|---|---|

| Fluoro (-F) | Highest (Least Deactivating) | Highest | Strong Inductive Effect, Weak Resonance Effect |

| Chloro (-Cl) | Intermediate | Intermediate | Moderate Inductive and Resonance Effects |

| Bromo (-Br) | Intermediate | Intermediate | Moderate Inductive and Resonance Effects |

| Iodo (-I) | Lowest (Most Deactivating) | Lowest | Weakest Inductive Effect, Poorest Resonance Overlap |

The position of the halogen substituent relative to the other functional groups—the activating ortho, para-directing ether group and the deactivating meta-directing nitrile group—profoundly affects the regioselectivity of further substitution reactions. libretexts.orgmsu.edu

In the parent compound, 4-Bromo-2-(2-methoxyethoxy)benzonitrile, the powerful activating and ortho, para-directing influence of the ether group at position 2 dominates. It directs incoming electrophiles to positions 3 and 5. The bromine at position 4 also directs ortho and para, which corresponds to positions 3 and 5. The nitrile group at position 1 is a deactivating meta-director, also steering incoming electrophiles to positions 3 and 5. Therefore, in this specific arrangement, the directing effects of all three substituents are cooperative, strongly favoring electrophilic substitution at the 3 and 5 positions.